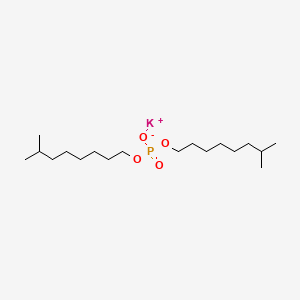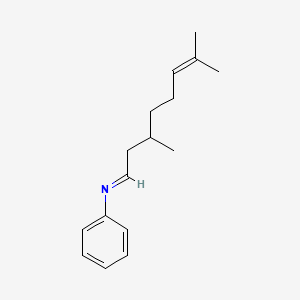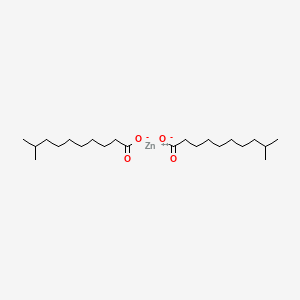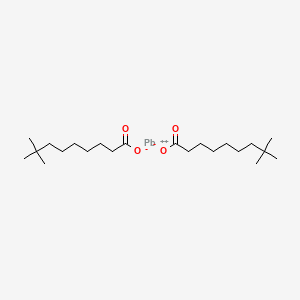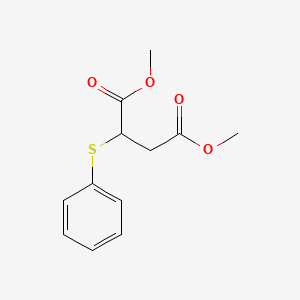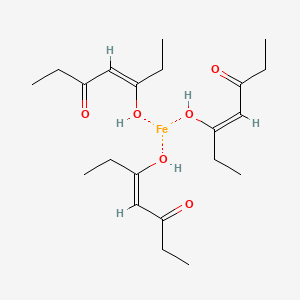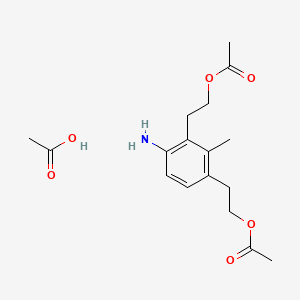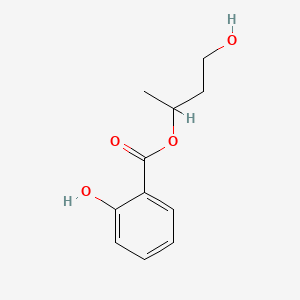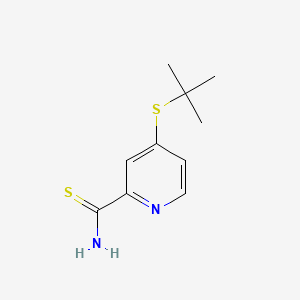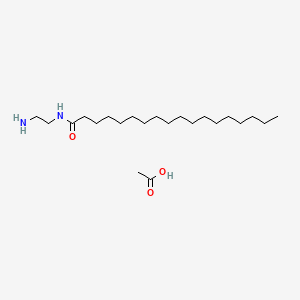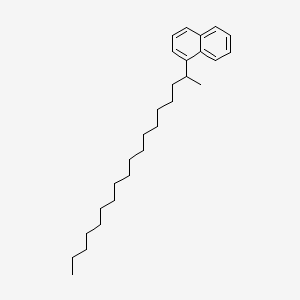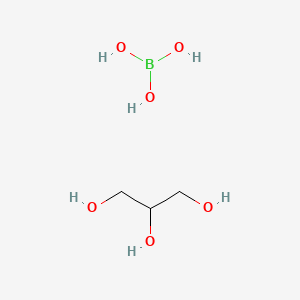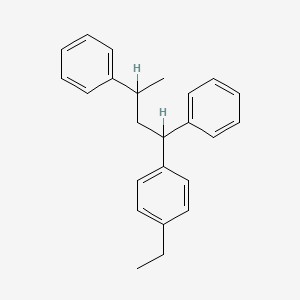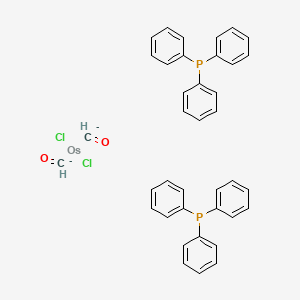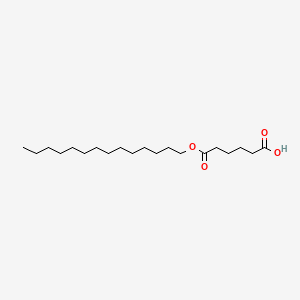
Tetradecyl hydrogen adipate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecyl hydrogen adipate, with the chemical formula C20H38O4 and CAS number 93777-47-0, is a white solid compound widely used in the formulation of cosmetics and personal care products. It is known for its excellent emollient and moisturizing properties, making it a crucial ingredient in skincare and haircare applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetradecyl hydrogen adipate typically involves the esterification of adipic acid with tetradecanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to remove water formed during the reaction, thus driving the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous esterification processes may be employed, where reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. The use of advanced catalysts and optimized reaction conditions further improves the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecyl hydrogen adipate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into adipic acid and tetradecanol.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group into alcohols under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Adipic acid and tetradecanol.
Oxidation: Various carboxylic acids and oxidation products.
Reduction: Alcohols derived from the ester group.
Applications De Recherche Scientifique
Tetradecyl hydrogen adipate has several scientific research applications:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its biocompatibility and potential use in drug delivery systems.
Medicine: Explored for its moisturizing properties in dermatological formulations.
Industry: Widely used in cosmetics and personal care products for its emollient properties.
Mécanisme D'action
The primary mechanism of action of tetradecyl hydrogen adipate in cosmetic applications is its ability to form a protective barrier on the skin or hair, reducing water loss and providing a moisturizing effect. The compound interacts with the lipid layers of the skin, enhancing hydration and improving skin texture.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexadecyl hydrogen adipate
- Octadecyl hydrogen adipate
- Dodecyl hydrogen adipate
Comparison
Tetradecyl hydrogen adipate is unique due to its specific chain length, which provides an optimal balance between hydrophobicity and emollient properties. Compared to shorter or longer chain esters, this compound offers superior moisturizing effects without being overly greasy or heavy on the skin.
Propriétés
Numéro CAS |
93777-47-0 |
|---|---|
Formule moléculaire |
C20H38O4 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
6-oxo-6-tetradecoxyhexanoic acid |
InChI |
InChI=1S/C20H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-24-20(23)17-14-13-16-19(21)22/h2-18H2,1H3,(H,21,22) |
Clé InChI |
XMYCZOXVMFOCCP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOC(=O)CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


